molecular formula C9H9IO2 B015932 Ethyl 4-iodobenzoate CAS No. 51934-41-9

Ethyl 4-iodobenzoate

Cat. No. B015932
CAS RN: 51934-41-9
M. Wt: 276.07 g/mol
InChI Key: YCBJOQUNPLTBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Ethyl 4-iodobenzoate and its analogues can be synthesized using various methods. For instance, ethyl 3-iodobenzoate was prepared by reacting 3-iodobenzoic acid with anhydrous ethanol in sulfuric acid. This method demonstrates the versatility in synthesizing iodobenzoate derivatives (Jun, 2011).

Molecular Structure Analysis

  • The molecular structure and spectroscopic characteristics of ethyl 4-iodobenzoate derivatives have been studied using various experimental techniques and quantum chemical calculations. For example, ethyl 4-aminobenzoate was analyzed using FT-IR, FT-Raman spectra, and DFT quantum chemical calculations (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

  • Ethyl 4-iodobenzoate and related compounds participate in various chemical reactions. For instance, iodocyclization reactions have been utilized to synthesize a wide variety of 3-iodobenzo[b]furans, demonstrating the compound's reactivity and utility in organic synthesis (Okitsu et al., 2008).

Physical Properties Analysis

  • The physical properties of ethyl 4-iodobenzoate derivatives, such as crystal structure and solubility, are crucial for understanding their behavior in different environments. The crystal structures of related compounds, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been studied using X-ray diffraction techniques (Yeong et al., 2018).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are key to understanding the applications and limitations of ethyl 4-iodobenzoate. Studies have explored its role in various chemical processes, like oxidation reactions and the formation of alpha,beta-unsaturated carbonyl compounds (Nicolaou et al., 2002).

Safety And Hazards

Ethyl 4-iodobenzoate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

ethyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBJOQUNPLTBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049311
Record name Ethyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodobenzoate

CAS RN

51934-41-9
Record name Ethyl 4-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51934-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-iodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051934419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 4-iodo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-IODOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52J05H935T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 10 g (40.32 mmol) of 4-iodobenzoic acid in 100 ml absolute ethanol was added 2 ml thionyl chloride and the mixture was then heated at reflux for 3 hours. Solvent was removed in vacuo and the residue was dissolved in 100 ml ether. The ether solution was washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue kugelrohr distilled (100 degrees C.; 0.55 mm) to give the title compound as a colorless oil, PMR (CDCl3): δ1.42 (3H, t, J~7 Hz), 4.4 (2H, q, J~7 Hz), 7.8 (4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 10 g (40.32 mmol) of 4-iodobenzoic acid in 100 ml absolute ethanol was added 2 ml thionyl chloride and the mixture was then heated at reflux for 3 hours. Solvent was removed in vacuo and the residue was dissolved in 100 ml ether. The ether solution was washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue kugelrohr distilled (100 degrees C; 0.55 mm) to give the title compound as a colorless oil, PMR (CDCl3): 1.42 (3H, t, J~7 Hz), 4,4 (2H, q, J~7 Hz), 7.8 (4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 10 g (40.32 mmol) of 4-iodobenzoic acid in 100 ml absolute ethanol was added 2 ml thionyl chloride and the mixture was then heated at reflux for 3 hours. Solvent was removed in vacuo and the residue was dissolved in 100 ml ether. The ether solution was washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo an the residue kugelrohr distilled (100 degrees C.; 0.55 mm) to give the title compound as a colorless oil, PMR (CDCl3) & 1.42 (3H, t, J~7 Hz), 4,4 (2H, q, J~7 Hz), 7.8 (4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-iodobenzoate

Citations

For This Compound
776
Citations
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
… 3'-Ethyl-4-methoxy-2-methylbiphenyl-4'-carboxylic acid (II) was prepared from 4-iodo-3-methylanisole(XVIb) 6) and ethyl 2-ethyl-4-iodobenzoate(XVa) 3) through the Ullmann reaction. …
Number of citations: 3 www.journal.csj.jp
MR Becker, MA Ganiek, P Knochel - Chemical Science, 2015 - pubs.rsc.org
… -coupling 12 in a batch reactor containing ethyl 4-iodobenzoate (0.8 equiv.) and a standard … position 6 and a Negishi cross-coupling with ethyl 4-iodobenzoate (0.8 equiv.) produces the …
Number of citations: 48 0-pubs-rsc-org.brum.beds.ac.uk
E Deunf, E Labbé, JN Verpeaux, O Buriez, C Amatore - RSC advances, 2012 - pubs.rsc.org
… The activation of ethyl 4-iodobenzoate could be also observed in water but led to very poor … Unlike PhCH 2 Br, the activation of ethyl 4-iodobenzoate was not affected by the acidity of …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
M Alami, JF Peyrat, L Belachmi… - European Journal of …, 2001 - Wiley Online Library
… Lithiation of 13b, followed by formation of the heteroarylzinc reagent 14 and coupling with ethyl 4-iodobenzoate in the presence of palladium catalyst Pd(PPh 3 ) 4 in THF/DME, afforded …
A Hamze, D Veau, O Provot, JD Brion… - The Journal of organic …, 2009 - ACS Publications
… the aryl nucleus and ethyl 4-iodobenzoate were mixed under … amounts of the ethyl 4-iodobenzoate homocoupling product. … -2k (1 equiv) with ethyl 4-iodobenzoate (0.9 equiv) using Pd(…
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
CD McTiernan, SP Pitre, H Ismaili… - Advanced Synthesis & …, 2014 - Wiley Online Library
… We began the initial assessment of our catalytic system using the hydrodehalogenation of ethyl 4-iodobenzoate to ethyl benzoate as a model reaction (Table 1). To our delight we found …
SE Denmark, MH Ober - Organic Letters, 2003 - ACS Publications
… Initial investigation of the cross-coupling of (4-methoxyphenyl)dimethylsilanol (1) 11b with ethyl 4-iodobenzoate and cesium carbonate under catalysis by allylpalladium chloride dimer ([…
Number of citations: 135 0-pubs-acs-org.brum.beds.ac.uk
NW Awang - 2017 - ptsldigitalv2.ukm.my
Description: This project consists of two parts. In the first part 13 new monoaroylthiourea derivatives of secondary amine, 2-(ethylamino) ethanol were synthesized and characterized by …
Number of citations: 0 ptsldigitalv2.ukm.my
O Buriez, LM Moretto, P Ugo - Electrochimica acta, 2006 - Elsevier
… Yet, the neutral zerovalent nickel-bipyridine complex is reactive towards ethyl 4-iodobenzoate and di-bromocyclohexane despite the presence of the polymer. The activation of the aryl …
NE Searle, R Adams - Journal of the American Chemical Society, 1933 - ACS Publications
… of ethyl 4-iodobenzoate in 150 cc. of concentrated sulfuric acid kept at 5-6 with ice and salt.This required one-half hour with good mechanical stirring and efficient cooling. …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.